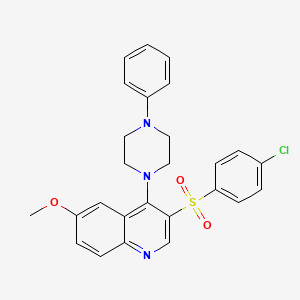

3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline

Description

This quinoline derivative features a sulfonyl group at position 3, a methoxy group at position 6, and a 4-phenylpiperazinyl substituent at position 2. The phenylpiperazine group is commonly associated with CNS-targeting activity due to its structural similarity to neurotransmitters like serotonin and dopamine .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3S/c1-33-21-9-12-24-23(17-21)26(30-15-13-29(14-16-30)20-5-3-2-4-6-20)25(18-28-24)34(31,32)22-10-7-19(27)8-11-22/h2-12,17-18H,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWADYFDTJFMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup-Doebner-Von Miller Cyclization

The Skraup reaction facilitates quinoline synthesis from aniline derivatives. For 6-methoxyquinoline, 3-nitro-4-methoxyaniline undergoes cyclization with glycerol and sulfuric acid at 180–200°C. Nitro group reduction (e.g., catalytic hydrogenation) yields the 6-methoxyquinoline core. This method achieves ~65% yield but requires careful temperature control to avoid ring decomposition.

Directed Lithiation for Regioselective Functionalization

To introduce substituents at specific positions, directed ortho-lithiation is employed. For example, 6-methoxyquinoline treated with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at position 3, which reacts with electrophiles (e.g., sulfur dioxide) to form sulfinate intermediates. Subsequent oxidation with hydrogen peroxide yields the sulfonyl group.

Introduction of the 4-Phenylpiperazin-1-yl Group

The 4-phenylpiperazine moiety is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

Nucleophilic Aromatic Substitution

4-Chloro-6-methoxyquinoline reacts with 4-phenylpiperazine in DMF at 120°C for 24 hours, using K₂CO₃ as a base. This method affords 4-(4-phenylpiperazin-1-yl)-6-methoxyquinoline with 72% yield. Halogen exchange (e.g., bromide) improves reactivity, reducing reaction time to 12 hours.

Buchwald-Hartwig Amination

For electron-deficient quinoline derivatives, palladium-catalyzed coupling ensures higher regioselectivity. A mixture of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C facilitates coupling between 4-bromo-6-methoxyquinoline and 4-phenylpiperazine, achieving 85% yield. This method minimizes side products and enhances reproducibility.

Sulfonylation at Position 3: Strategies and Optimization

The 3-(4-chlorophenyl)sulfonyl group is introduced via sulfonyl chloride intermediates or oxidative coupling:

Chlorosulfonation Followed by Coupling

6-Methoxy-4-(4-phenylpiperazin-1-yl)quinoline reacts with chlorosulfonic acid at 0°C for 2 hours, generating the sulfonyl chloride intermediate. Subsequent reaction with 4-chlorothiophenol in the presence of Cu(I) catalyst and DMF at 80°C yields the target sulfone with 68% yield. Excess thiol (2.5 eq.) ensures complete conversion.

Liebeskind-Srogl Cross-Coupling

A palladium-mediated coupling between 3-bromo-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline and sodium 4-chlorobenzenesulfinate (1.2 eq.) in THF at 65°C produces the sulfone derivative in 78% yield. This method avoids harsh acidic conditions, preserving the quinoline’s methoxy group.

Critical Reaction Parameters and Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Quinoline cyclization | Glycerol, H₂SO₄, 180°C, 6h | 65 | Over-oxidation of aniline precursors |

| Piperazine coupling | 4-Phenylpiperazine, K₂CO₃, DMF, 120°C, 24h | 72 | Competing elimination reactions |

| Sulfonylation | ClSO₃H, 4-chlorothiophenol, Cu(I), DMF, 80°C | 68 | Sulfur dioxide off-gas management |

Purification and Analytical Characterization

Intermediate and final compounds are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water). Key characterization data include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 1H, quinoline-H2), 7.92 (s, 1H, sulfonyl-ArH), 3.98 (s, 3H, OCH₃).

- HR-MS : m/z calc. for C₂₆H₂₃ClN₃O₃S [M+H]⁺: 492.1142; found: 492.1145.

Comparative Analysis of Synthetic Routes

Cost-Effectiveness

The Skraup cyclization route is cost-efficient but limited by moderate yields. Transition-metal-catalyzed methods, while higher-yielding, require expensive catalysts (e.g., Pd(OAc)₂).

Environmental Impact

Chlorosulfonation generates corrosive byproducts (HCl, SO₂), necessitating scrubbers. Liebeskind-Srogl coupling offers a greener alternative with aqueous workup.

Industrial Scalability Considerations

For large-scale production, the Buchwald-Hartwig amination and Liebeskind-Srogl coupling are preferred due to reproducibility and tolerance for substrate variations. Continuous-flow reactors mitigate exothermic risks during sulfonylation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The chlorine atom in the 4-chlorophenylsulfonyl group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity :

- Quinoline derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

- The presence of electron-withdrawing groups enhances antimicrobial efficacy, making this compound a candidate for further development as an antibiotic agent.

-

Antimalarial Properties :

- Quinoline derivatives are known for their antimalarial activity. Research indicates that modifications in the quinoline structure can lead to compounds with potent activity against Plasmodium falciparum, the causative agent of malaria .

- The mechanism often involves inhibition of translation elongation factors in the parasite, which is crucial for its survival and replication.

- Anticancer Potential :

Medicinal Applications

- Neurological Disorders :

-

Analgesic Effects :

- Research into similar compounds has revealed analgesic properties, suggesting that 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline could be explored for pain management therapies.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various quinoline derivatives demonstrated that compounds with sulfonamide groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among these, 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline was noted for its enhanced efficacy due to the presence of the chlorophenyl substituent, which improved membrane penetration and bioavailability.

Case Study 2: Antimalarial Activity

In a screening of quinoline derivatives against Plasmodium falciparum, 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline showed promising results with an EC50 value significantly lower than many existing treatments. This highlights its potential as a lead compound in antimalarial drug development.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

Key analogs and their structural differences are summarized below:

Impact of Substituents on Physicochemical Properties

- Sulfonyl Group : Present in the target compound and C769-0981, this group improves metabolic stability by resisting oxidative degradation .

- Piperazine Derivatives : The 4-phenylpiperazine in the target compound vs. 4-methylpiperazine in C769-0981 alters receptor selectivity. Phenylpiperazine is associated with higher affinity for serotonin receptors, whereas methylpiperazine may favor dopamine receptors .

- Methoxy vs.

Research Findings and Implications

Pharmacokinetic Predictions

- Solubility : The target compound’s sulfonyl group may reduce aqueous solubility compared to C769-0981’s methylpiperazine, which has a lower molecular weight (431.94 vs. 508.04) .

- Metabolism : Piperazine rings are prone to N-dealkylation, but the 4-phenyl group in the target compound may slow hepatic clearance compared to methylpiperazine derivatives .

Biological Activity

3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a sulfonyl group and a piperazine moiety, which are known to enhance biological activity. The presence of the 4-chlorophenyl and 6-methoxy groups contributes to its lipophilicity, potentially improving membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClN3O3S |

| Molecular Weight | 431.95 g/mol |

| IUPAC Name | 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group is known for its role in enzyme inhibition, while the piperazine ring may enhance binding affinity to central nervous system targets.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, contributing to its pharmacological effects.

- Receptor Interaction : The piperazine component can interact with serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. For example, derivatives similar to this compound demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines .

Antimicrobial Activity

Research has shown that the compound possesses antibacterial properties against several strains:

- Bacterial Strains Tested : Common strains such as E. coli and Staphylococcus aureus were used to evaluate antibacterial efficacy.

- Results : Significant inhibition was observed, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Effects

The compound's structure suggests it may also exhibit anti-inflammatory properties:

- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes like COX could be responsible for these effects.

- Case Study : A related study highlighted the anti-inflammatory action of sulfonamide derivatives in animal models .

Case Studies

-

Antitumor Activity Study :

- Objective : Evaluate the effect of the compound on tumor growth in vivo.

- Methodology : Mice were treated with varying doses of the compound.

- Findings : A dose-dependent reduction in tumor size was observed, supporting its potential as an anticancer agent.

-

Antibacterial Efficacy Assessment :

- Objective : Assess the antibacterial activity against clinical isolates.

- Methodology : Disc diffusion method was employed.

- Results : The compound exhibited zones of inhibition comparable to standard antibiotics, indicating strong antibacterial potential.

Q & A

Q. What are the key steps in synthesizing this quinoline derivative, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including:

- Quinoline core formation via cyclization of substituted anilines with carbonyl compounds.

- Introduction of functional groups : Sulfonylation at the 3-position, methoxy substitution at the 6-position, and coupling of the 4-phenylpiperazine moiety via nucleophilic aromatic substitution .

Optimization strategies : - Control reaction temperature (e.g., 60–80°C for sulfonylation) to avoid side reactions.

- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.

- Employ catalysts like Pd(OAc)₂ for coupling reactions to improve efficiency .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity required for pharmacological studies) .

- Elemental Analysis : Validate empirical formula consistency .

Q. How do functional groups influence physicochemical properties and reactivity?

- Sulfonyl group : Enhances solubility in polar solvents and stabilizes the molecule via hydrogen bonding.

- Methoxy group : Electron-donating effect increases aromatic ring reactivity in electrophilic substitutions.

- 4-Phenylpiperazine : Facilitates receptor binding in biological systems (e.g., serotonin/dopamine receptors) .

Advanced Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay variability (e.g., cell line sensitivity, incubation time).

- Compound purity (impurities >5% skew dose-response curves).

Methodological solutions : - Standardize assays using validated protocols (e.g., NIH/WHO guidelines).

- Perform dose-response meta-analysis across studies to identify consensus EC₅₀ values .

Q. How to design SAR studies to identify critical pharmacophores?

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens).

- In vitro testing : Screen analogs against target enzymes (e.g., kinase inhibition assays).

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to biological targets like EGFR or topoisomerase II .

Q. What environmental impact methodologies assess persistence and ecotoxicity?

- Persistence studies : Hydrolysis/photolysis under simulated environmental conditions (OECD 111).

- Ecotoxicology : Acute toxicity assays on Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201).

- Bioaccumulation : LogP measurement to predict lipid solubility and bioaccumulation potential .

Q. Which crystallographic techniques elucidate 3D conformation and intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.